molecular formula C18H16N2O5S B13425555 (6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

Cat. No.: B13425555
M. Wt: 372.4 g/mol
InChI Key: AIZKICYDGWCDSD-UHFFFAOYSA-N
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Description

2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C18H16N2O5S/c1-24-14-8-12-13(9-15(14)25-2)19-18(26-10-16(21)22)20(17(12)23)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

AIZKICYDGWCDSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC(=O)O)C3=CC=CC=C3)OC

Origin of Product

United States

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